molecular formula C8H10ClNO2S B6600672 5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride CAS No. 1955515-52-2

5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B6600672
CAS No.: 1955515-52-2
M. Wt: 219.69 g/mol
InChI Key: MQXXMWDNWCLPIL-UHFFFAOYSA-N
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Description

5-Methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused thiophene-pyrrole scaffold. Its molecular formula is C₈H₁₀ClNO₂S, with a molecular weight of 219.69 g/mol . The structure includes a carboxylic acid group at position 2, a methyl group at position 5, and a hydrochloride salt to enhance solubility (Figure 1). This compound serves as a versatile scaffold in medicinal chemistry, particularly in developing inhibitors targeting proteins like Bcl-xL, as suggested by structurally related derivatives .

Properties

IUPAC Name

5-methyl-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c1-9-3-5-2-6(8(10)11)12-7(5)4-9;/h2H,3-4H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXXMWDNWCLPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)SC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thieno[2,3-c]pyrrole derivatives, which are cyclized using reagents such as methanesulfonic acid under reflux conditions . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The purity of the final product is usually ensured through rigorous quality control measures, including chromatography and spectroscopy.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the thieno[2,3-c]pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituents: Halogens, alkyl groups, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Enhanced aqueous solubility due to the hydrochloride salt.
  • Synthetic Utility : Used as an intermediate for further functionalization, such as esterification or amide coupling .
  • Suppliers : Available globally from suppliers like Enamine Ltd, CymitQuimica, and others .

Comparison with Structurally Similar Compounds

Ester Derivatives vs. Carboxylic Acid

Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride (CAS: 2126161-81-5) shares the same core structure but replaces the carboxylic acid with a methyl ester. This modification increases lipophilicity, improving membrane permeability for cellular uptake .

  • Molecular Weight : 219.69 g/mol (vs. free acid: ~183.63 g/mol).
  • Applications : Acts as a precursor for hydrolysis to the carboxylic acid or further coupling reactions .

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate () differs in the heterocycle (pyridine instead of thiophene) but retains the ester group. The pyridine ring introduces basicity, altering electronic properties and binding interactions .

Halogenated Derivatives

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride (CAS: 2031268-71-8) incorporates a bromine atom at position 3.

  • Molecular Weight: 298.58 g/mol (vs. 219.69 g/mol for non-brominated ester).
  • Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for bioconjugation or drug diversification .

5-Fmoc- and 5-Boc-Protected Analogs :

  • 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid () and 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid () feature protective groups at position 5. Fmoc: Labile under basic conditions, ideal for solid-phase peptide synthesis. Boc: Stable under basic conditions but cleaved by acids, enabling orthogonal protection strategies .

Heterocycle Variations

4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride () replaces the pyrrole with a pyridine ring.

1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride () includes a sulfone group, enhancing electron-withdrawing effects and metabolic stability .

Pharmacologically Active Analogs

6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives () are patented as Bcl-xL inhibitors. The thieno-pyrrole scaffold may offer unique binding modes due to sulfur’s electronegativity and ring planarity .

Biological Activity

5-Methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is a synthetic compound belonging to the thieno[2,3-c]pyrrole family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
Molecular Formula C₇H₉N₁S
Molecular Weight 139.218 g/mol
CAS Number 365998-43-2
LogP 1.631
PSA (Polar Surface Area) 31.48 Ų

The compound's structure features a thieno-pyrrole framework, which is known to exhibit various biological activities due to its unique electronic properties.

Antimicrobial Activity

Research indicates that compounds within the thieno[2,3-c]pyrrole class possess notable antimicrobial properties. A study highlighted the antibacterial activity of pyrrole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . In particular, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 32 to 64 μg/mL against these pathogens.

Table: Antibacterial Activity of Thieno[2,3-c]pyrrole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64

Antiviral Potential

The antiviral potential of thieno[2,3-c]pyrrole derivatives has also been explored. Structural optimizations of these compounds have shown promising activity against viruses such as the Chikungunya virus (CHIKV). One study reported that specific derivatives exhibited significant antiviral effects in vitro .

The mechanism by which thieno[2,3-c]pyrrole compounds exert their biological activities often involves interaction with cellular targets. For instance, some derivatives have been found to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . This inhibition can lead to bactericidal effects, making these compounds valuable in the development of new antibacterial agents.

Study on Antibacterial Activity

In a comprehensive study published in PubMed Central, researchers isolated several novel pyrrole derivatives and evaluated their antibacterial efficacy. Among these, two compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced the antibacterial potency of these compounds .

Evaluation of Antiviral Efficacy

Another significant study focused on the antiviral properties of thieno[2,3-c]pyrrole derivatives against CHIKV. The findings suggested that specific modifications in the chemical structure could enhance antiviral activity, paving the way for further development of effective antiviral agents .

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